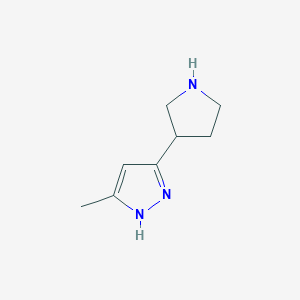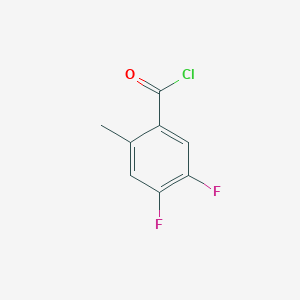
2-Nitro-5-(1H-pyrazol-1-YL)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C12H8N2O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid typically involves the nitration of 5-(1H-pyrazol-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Reduction: 2-Amino-5-(1H-pyrazol-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
科学的研究の応用
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazolyl group may also interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context.
類似化合物との比較
Similar Compounds
2-Nitrobenzoic acid: Lacks the pyrazolyl group, making it less versatile in terms of chemical reactivity.
5-(1H-pyrazol-1-yl)benzoic acid: Lacks the nitro group, which reduces its potential for certain types of chemical reactions.
2-Amino-5-(1H-pyrazol-1-yl)benzoic acid: A reduced form of the compound with different chemical properties.
Uniqueness
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both the nitro and pyrazolyl groups, which confer a combination of chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H7N3O4 |
|---|---|
分子量 |
233.18 g/mol |
IUPAC名 |
2-nitro-5-pyrazol-1-ylbenzoic acid |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)8-6-7(12-5-1-4-11-12)2-3-9(8)13(16)17/h1-6H,(H,14,15) |
InChIキー |
XKEGMBYWFFDGMK-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



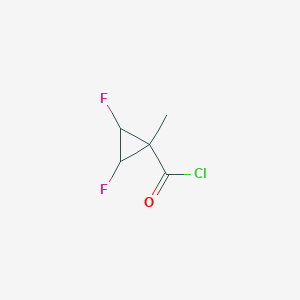
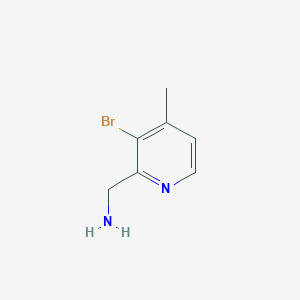
![5-[4-(Benzyloxy)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12842379.png)

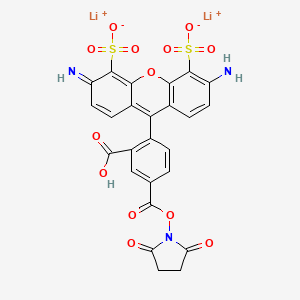
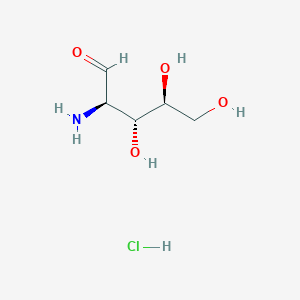
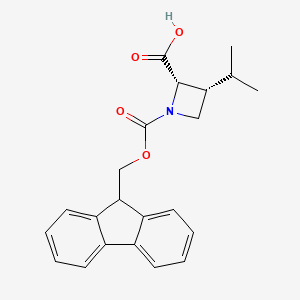

![5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)


